2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Overview
Description
“2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” is a complex organic compound . It belongs to the class of naphthyridines, which are bicyclic nitrogen-containing heterocycles . These compounds have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, has been a topic of interest in recent years . Various synthetic strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” is complex. It is a naphthyridine derivative, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The InChI code for this compound is1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19)
. Chemical Reactions Analysis
Naphthyridines, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular formula of “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” isC15H16N2O2
. Further physical and chemical properties are not specified in the available literature.
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Anticancer Properties
Functionalized 1,6-naphthyridines, which include this compound, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity of 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines are also known for their anti-HIV properties . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases.
Antimicrobial Activity
These compounds have demonstrated antimicrobial activity . They can be used to fight against various bacteria and fungi, which are responsible for numerous diseases.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activity . They can be used to reduce inflammation in the body, which is a key factor in many health conditions, including arthritis and asthma.
Antioxidant Activity
1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthetic Chemistry
This compound is also used in synthetic chemistry . It serves as a building block in the synthesis of more complex molecules, contributing to the development of new materials and drugs.
Future Directions
The future directions in the research of naphthyridines, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . There is also a need for a complete correlation of synthesis with biological activity .
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, a family of compounds to which this molecule belongs, have a wide range of biological applications . They have been found to interact with several receptors in the body .
Mode of Action
1,6-naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets and the resulting changes would depend on the particular target and the context of the interaction.
Biochemical Pathways
These could potentially include pathways related to cell proliferation (in the case of anticancer activity), viral replication (in the case of anti-HIV activity), bacterial growth (in the case of anti-microbial activity), pain signaling (in the case of analgesic activity), inflammation (in the case of anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity) .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Given the wide range of activities exhibited by 1,6-naphthyridines, these effects could potentially include inhibition of cell proliferation, inhibition of viral replication, inhibition of bacterial growth, reduction of pain signaling, reduction of inflammation, and reduction of oxidative stress .
properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVKSDEXHEPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368995 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
CAS RN |
519150-65-3 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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